molecular formula C15H14BrClO2 B13940039 Methyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate CAS No. 1242317-02-7

Methyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate

Cat. No.: B13940039
CAS No.: 1242317-02-7
M. Wt: 341.62 g/mol
InChI Key: JDSYOMXKQIBGQT-XYOKQWHBSA-N
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Description

(Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a bromomethyl group, a chloro-substituted dihydronaphthalene ring, and an acrylate ester moiety, making it a unique and potentially versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the 1-chloro-3,4-dihydronaphthalene intermediate.

    Bromomethylation: The intermediate undergoes bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Acrylation: The bromomethylated intermediate is then reacted with methyl acrylate under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups present in the molecule.

    Polymerization: The acrylate moiety allows the compound to undergo polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Polymer Chemistry: Utilized in the development of new polymeric materials with specific properties.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for research purposes.

    Drug Development:

Medicine

    Diagnostic Agents: May be used in the development of diagnostic agents for medical imaging.

    Therapeutics: Potential use in the synthesis of therapeutic compounds.

Industry

    Materials Science: Used in the production of advanced materials with specific mechanical and chemical properties.

    Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the acrylate moiety can participate in polymerization reactions. The chloro-substituted dihydronaphthalene ring may interact with various molecular targets, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    (Z)-methyl 2-(bromomethyl)-3-phenylacrylate: Similar structure but with a phenyl group instead of the chloro-substituted dihydronaphthalene ring.

    (Z)-methyl 2-(bromomethyl)-3-(1-methyl-3,4-dihydronaphthalen-2-yl)acrylate: Similar structure but with a methyl group instead of a chloro group.

Uniqueness

    Structural Features: The presence of the chloro-substituted dihydronaphthalene ring distinguishes it from other acrylates.

    Reactivity: The combination of bromomethyl and acrylate groups provides unique reactivity patterns, making it a versatile compound for various applications.

Properties

CAS No.

1242317-02-7

Molecular Formula

C15H14BrClO2

Molecular Weight

341.62 g/mol

IUPAC Name

methyl (Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate

InChI

InChI=1S/C15H14BrClO2/c1-19-15(18)12(9-16)8-11-7-6-10-4-2-3-5-13(10)14(11)17/h2-5,8H,6-7,9H2,1H3/b12-8+

InChI Key

JDSYOMXKQIBGQT-XYOKQWHBSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=C(C2=CC=CC=C2CC1)Cl)/CBr

Canonical SMILES

COC(=O)C(=CC1=C(C2=CC=CC=C2CC1)Cl)CBr

Origin of Product

United States

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